![molecular formula C30H23N5O9 B2485624 (2R,3S,4R,5R)-2-叠氮-2-((苯甲酰氧)甲基)-5-(2,4-二氧代-3,4-二氢嘧啶-1(2H)-基)四氢呋喃-3,4-二基二苯甲酸酯 CAS No. 1365255-42-0](/img/structure/B2485624.png)
(2R,3S,4R,5R)-2-叠氮-2-((苯甲酰氧)甲基)-5-(2,4-二氧代-3,4-二氢嘧啶-1(2H)-基)四氢呋喃-3,4-二基二苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex molecules involving azido, benzoyloxy, dihydropyrimidinyl, and tetrahydrofuran units generally involves multi-step synthetic routes. A relevant synthesis approach could involve the coupling of 5-fluorouracil derivatives with specific amino acid esters under conditions that promote the formation of such intricate structures. For instance, the synthesis of related molecules has been accomplished using coupling agents like N,N-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), yielding substantial efficiencies (Xiong Jing, 2011).
科学研究应用
合成与表征
- 已合成和表征了与(2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate相关的化合物,从而揭示了它们的结构特性。例如,熊静(2011年)合成并表征了类似的对映体,强调了分子结构在化学研究中的相关性(Xiong Jing, 2011)。
生物活性化合物合成
- 这些化合物已被用于合成生物活性化合物。例如,F. Valiyev等人(2010年)报道了使用类似结构合成新型二核苷酸类似物,展示了其在创造具有生物活性分子中的潜力(F. Valiyev, V. Abbasov, H. J. Liu, F. Tsai, 2010)。
天然产物分离
- 类似结构已从天然来源中分离出来,例如猪殃殃(Portulaca oleracea L.),具有潜在的生物活性。宋明等人(2023年)分离出具有抗炎和抗胆碱酯酶活性的两种新天然产物(M. Song, Zheming Ying, Xixiang Ying, Lianqun Jia, Guanlin Yang, 2023)。
抗病毒应用
- 具有类似结构的化合物已被确定为流感病毒等病毒的有效抑制剂。Manohar Sharma Vedula等人(2010年)确定了一种具有类似结构的化合物作为有效的流感病毒抑制剂(Manohar Sharma Vedula, Sreenu Jennepalli, Ratnakar Aryasomayajula, Subhash Reddy Rondla, Madanmohan Reddy Musku, Rathnakar Reddy Kura, Parthasaradhi Reddy Bandi, 2010)。
抗肿瘤活性
- 这种化合物的衍生物显示出抗肿瘤活性。熊静(2011年)合成了表现出选择性抗肿瘤活性的衍生物(Xiong Jing, 2011)。
属性
IUPAC Name |
[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O9/c31-34-33-30(18-41-26(37)19-10-4-1-5-11-19)24(43-28(39)21-14-8-3-9-15-21)23(42-27(38)20-12-6-2-7-13-20)25(44-30)35-17-16-22(36)32-29(35)40/h1-17,23-25H,18H2,(H,32,36,40)/t23-,24+,25-,30-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCOBFDRFKDIJU-FJRSXGRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。